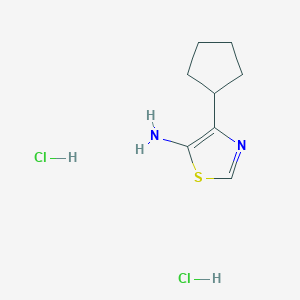

4-Cyclopentyl-1,3-thiazol-5-amine dihydrochloride

描述

属性

IUPAC Name |

4-cyclopentyl-1,3-thiazol-5-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S.2ClH/c9-8-7(10-5-11-8)6-3-1-2-4-6;;/h5-6H,1-4,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYUZSKYWRUFMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=C(SC=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation Methods

Synthesis of 4-Cyclopentyl-1,3-thiazol-5-amine (Free Base)

The key intermediate, 4-cyclopentyl-1,3-thiazol-5-amine, is typically synthesized via the Hantzsch thiazole synthesis , which involves the cyclization of thiourea derivatives with α-haloketones or 1,3-dicarbonyl compounds.

Stepwise Synthetic Route:

Formation of the Dihydrochloride Salt

- The free base 4-cyclopentyl-1,3-thiazol-5-amine is treated with hydrochloric acid, typically in a suitable solvent such as ethanol or ethereal solution, to form the dihydrochloride salt.

- This salt formation enhances the compound's stability, crystallinity, and solubility, which are critical for pharmaceutical applications.

Detailed Research Findings and Reaction Conditions

| Step | Reaction | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Cyclopentylamine to isothiocyanatocyclopentane | Reaction with thiophosgene or equivalent at controlled temperature | Moderate to high yield; purity critical for next step |

| 2 | Isothiocyanate + NH3 → N-substituted thiourea | Ammonia in ethanol or aqueous medium, room temperature | Side products possible; purification by recrystallization |

| 3 | Thiourea + 3-chloro-2,4-pentanedione → 5-acetylthiazole | Reflux in ethanol or DMF; Hantzsch–Traumann method | Moderate yields (50–70%); reaction monitored by TLC |

| 4 | 5-acetylthiazole + guanidine hydrochloride → thiazol-5-amine | Microwave-assisted heating or reflux in DMSO | Yields vary (5–57%); microwave improves reaction rate and yield |

| 5 | Thiazol-5-amine + 2 equiv HCl → dihydrochloride salt | HCl in ethanol or ether, stirring at ambient temperature | Quantitative salt formation; isolated as crystalline solid |

Analytical and Purification Notes

- Purification: Intermediate and final compounds are purified by recrystallization or chromatography to ensure high purity, essential for biological evaluation.

- Characterization: Confirmed by NMR, MS, IR spectroscopy, and elemental analysis.

- Salt Formation: The dihydrochloride salt is typically confirmed by melting point, elemental analysis, and sometimes X-ray crystallography to ascertain salt stoichiometry.

Summary Table of Preparation Steps

| Compound/Intermediate | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Isothiocyanatocyclopentane | Cyclopentylamine + thiophosgene | Controlled temperature, inert atmosphere | 70–85 | Requires careful handling of thiophosgene |

| N-Substituted Thiourea | Isothiocyanate + NH3 | Room temp, ethanol solvent | 60–80 | Side products possible |

| 5-Acetylthiazole | Thiourea + 3-chloro-2,4-pentanedione | Reflux, ethanol or DMF | 50–70 | TLC monitoring recommended |

| 4-Cyclopentyl-1,3-thiazol-5-amine | 5-Acetylthiazole + guanidine hydrochloride | Microwave or reflux, DMSO | 5–57 | Microwave improves yield |

| Dihydrochloride Salt | Free base + 2 equiv HCl | Ethanol or ether, ambient | Quantitative | Crystalline salt formation |

化学反应分析

Types of Reactions: 4-Cyclopentyl-1,3-thiazol-5-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

科学研究应用

Chemical Properties and Structure

4-Cyclopentyl-1,3-thiazol-5-amine dihydrochloride is characterized by the molecular formula and a CAS number of 1461708-28-0. The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The cyclopentyl substituent enhances the lipophilicity of the compound, potentially influencing its biological activity and solubility characteristics. It appears as a white to off-white solid and is soluble in water due to the presence of dihydrochloride groups that enhance its ionic character.

Medicinal Chemistry

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties similar to other thiazole derivatives. Thiazoles are known for their presence in various potent biologically active compounds such as sulfathiazole and Ritonavir.

- Anticancer Potential : The compound has been identified as a lead candidate for developing new drugs targeting cancer. Its structural features may provide unique interactions with biological targets involved in tumor growth and proliferation.

- Biochemical Assays : It is utilized in biochemical assays to study interactions with specific biological targets, helping researchers understand its mechanism of action and potential therapeutic applications.

Comparative Analysis with Related Compounds

The following table summarizes notable activities of related thiazole derivatives compared to this compound:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| 4-Methyl-1,3-thiazol-5-amine dihydrochloride | Thiazole derivative | Antimicrobial properties |

| 2-Amino-thiazole | Simple thiazole | Broad-spectrum activity |

| 5-(Cyclopropyl)-1,3-thiazol-2-amines | Thiazole derivative | Potential anticancer activity |

What distinguishes 4-cyclopentyl-1,3-thiazol-5-amino dihydrochloride from these compounds is primarily its cyclopentyl substituent, which may enhance lipophilicity and alter pharmacokinetic properties compared to simpler thiazoles. This unique structural feature could lead to distinct biological activities and therapeutic applications not observed in other similar compounds.

作用机制

The mechanism of action of 4-Cyclopentyl-1,3-thiazol-5-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Thiazol-amine Derivatives

The following table summarizes key structural, physicochemical, and functional differences between 4-cyclopentyl-1,3-thiazol-5-amine dihydrochloride and analogous compounds:

Structural and Physicochemical Analysis

- Substituent Effects: The cyclopentyl group in the target compound provides a balance between lipophilicity and conformational flexibility, which is critical for membrane penetration in drug candidates . Halogenation: The 5-chloro substitution in 5-chloro-1,3-thiazol-2-amine hydrochloride () increases electronegativity, which could enhance binding affinity in halogen-bonding interactions but reduces basicity compared to amine-substituted analogs .

- Salt Forms: Dihydrochloride salts (e.g., 4-cyclopentyl and 4-tert-butyl derivatives) generally exhibit higher aqueous solubility than monohydrochloride salts (e.g., 5-chloro-2-amine hydrochloride), making them preferable for intravenous formulations .

生物活性

4-Cyclopentyl-1,3-thiazol-5-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a cyclopentyl group, which may enhance its lipophilicity and alter pharmacokinetic properties compared to simpler thiazoles. This unique structural feature could lead to distinct biological activities and therapeutic applications not observed in other similar compounds.

This compound interacts with specific molecular targets, modulating their activity. It has been noted for its potential to inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The compound's ability to bind to various receptors or enzymes is crucial for its biological effects.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial and fungal strains, showing promising results that warrant further investigation.

In Vitro Studies

In vitro assays have demonstrated the cytotoxic effects of thiazole derivatives on various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values indicating significant antiproliferative activity against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines .

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| This compound | Thiazole derivative | Antimicrobial, potential anticancer |

| 5-(Cyclopropyl)-1,3-thiazol-2-amines | Thiazole derivative | Potential anticancer activity |

| 2-Amino-thiazole | Simple thiazole | Broad-spectrum antimicrobial activity |

Pharmacological Assays

Pharmacological evaluations have been conducted on related thiazole compounds at various adenosine receptors (ARs). These studies help elucidate the potential therapeutic roles of thiazole derivatives in modulating receptor activity and influencing downstream signaling pathways .

常见问题

Basic: What synthetic methodologies are recommended for preparing 4-Cyclopentyl-1,3-thiazol-5-amine dihydrochloride?

The synthesis of thiazole derivatives like this compound typically involves cyclocondensation reactions. For example, analogous thiazoles are synthesized via reactions between α-haloketones (or their equivalents) and thiourea derivatives under acidic reflux conditions. A common approach involves reacting 3-formyl-indole derivatives with 2-aminothiazol-4(5H)-one in acetic acid under reflux (3–5 hours) to form Schiff base intermediates . For the cyclopentyl-substituted variant, introducing the cyclopentyl group may require alkylation of a thiazole precursor using cyclopentyl halides or via Suzuki coupling if aromaticity is preserved. Post-synthesis, dihydrochloride salt formation is achieved by treating the free base with hydrochloric acid in a 2:1 stoichiometric ratio .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

- X-ray crystallography : For definitive structural confirmation, SHELX programs (e.g., SHELXL) are widely used for refining small-molecule structures, particularly for resolving bond lengths and angles .

- NMR spectroscopy : H and C NMR can confirm the cyclopentyl substituent’s integration and thiazole ring proton environments.

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, especially distinguishing the dihydrochloride salt (e.g., [M+2HCl+H]).

- Elemental analysis : Ensures stoichiometric chloride content (2:1 HCl ratio) .

Advanced: How can researchers resolve contradictions between spectroscopic and crystallographic data?

Discrepancies may arise from dynamic effects (e.g., solvate formation or conformational flexibility in solution vs. solid-state). For instance, X-ray data (via SHELX refinement) might reveal a planar thiazole ring, while NMR suggests puckering due to solvent interactions. To resolve this:

- Perform variable-temperature NMR to assess dynamic behavior.

- Compare crystallographic data with computational models (DFT optimization) to identify equilibrium geometries.

- Validate purity via HPLC-MS to rule out impurities skewing spectroscopic results .

Advanced: What experimental considerations are critical for studying the dihydrochloride salt’s bioactivity?

The dihydrochloride form enhances solubility but may alter pharmacokinetics. Key steps include:

- pH-dependent solubility assays : Compare free base and salt forms in buffers (pH 1–7.4) to simulate physiological conditions.

- Counterion stability studies : Monitor chloride release under storage (e.g., 25°C/60% RH) using ion chromatography.

- Bioactivity assays : Use cell-based models to assess whether the salt form improves membrane permeability or induces cytotoxicity due to high chloride concentration .

Basic: How does the cyclopentyl substituent influence the compound’s physicochemical properties?

The cyclopentyl group enhances lipophilicity (logP), which can be quantified via reversed-phase HPLC. This substituent also introduces steric bulk, potentially affecting binding affinity in target interactions. Computational tools like molecular docking (e.g., AutoDock Vina) can predict steric clashes or favorable hydrophobic interactions in enzyme pockets. Experimentally, compare analogs (e.g., methyl vs. cyclopentyl) via structure-activity relationship (SAR) studies .

Advanced: What strategies optimize reaction yields for cyclopentyl-substituted thiazoles?

- Catalyst screening : Use Pd catalysts for cross-coupling reactions (e.g., cyclopentyl boronic acid with halogenated thiazoles).

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) may improve cyclopentyl group incorporation.

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during cyclization.

- In situ HCl generation : For dihydrochloride formation, employ gaseous HCl to avoid excess aqueous acid, which can hydrolyze the thiazole ring .

Advanced: How should researchers address hygroscopicity and long-term stability of the dihydrochloride salt?

- Storage conditions : Use desiccated environments (silica gel) at −20°C to minimize water absorption.

- Thermogravimetric analysis (TGA) : Quantify moisture uptake and decomposition thresholds.

- Lyophilization : For hygroscopic batches, lyophilize the compound to form a stable amorphous solid.

- Stability-indicating assays : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) over 4 weeks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。